molecular formula C11H19N3O2S B1421918 N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide CAS No. 1255147-22-8

N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide

Cat. No. B1421918
CAS RN: 1255147-22-8
M. Wt: 257.35 g/mol
InChI Key: RIAZOZWXBKUYEG-UHFFFAOYSA-N
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Description

“N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide” is a chemical compound with the molecular formula C11H19N3O2S . It has a molecular weight of 257.35 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be obtained from its MOL file .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Indole Derivatives: The compound has been utilized in the synthesis of Naratriptan, an indole derivative, where the isopropyl group acted as a protecting group for sulfonate esters in various transformations (Pete et al., 2003).
  • Bifunctional Oligo-α-aminopyridine Ligands Synthesis: It has been used in the synthesis of new bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, demonstrating its utility in complex molecule synthesis (Hasan et al., 2003).

Structural and Computational Analysis

  • Structural Investigation and Antimicrobial Activity: The compound was used in a study involving the synthesis and computational analysis of a novel benzenesulfonamide derivative. This included antimicrobial activity and molecular docking studies (Elangovan et al., 2021).
  • Investigating Novel Alpha(1)-Adrenoceptor Ligands: A study involved the compound in the context of alpha(1)-adrenoceptor ligands, highlighting its potential in developing novel therapeutic agents (Altenbach et al., 2002).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors: It was used in the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, showcasing its application in material science (Yıldırım & Cetin, 2008).

Synthesis of Complex Molecular Structures

  • Formation of Cu(II) Complexes: The compound played a role in the synthesis of new unsymmetrical N-capped tripodal amines and the formation of Cu(II) complexes, underscoring its significance in complex molecular architecture (Keypour et al., 2015).
  • Synthesis of Enantiomers with Antitumor Activity: Its derivatives were synthesized and analyzed for stereostructure and antitumor activity, highlighting its potential in pharmaceutical research (Zhou et al., 2015).

properties

IUPAC Name

N-propan-2-yl-2-(pyridin-3-ylmethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-10(2)14-17(15,16)7-6-13-9-11-4-3-5-12-8-11/h3-5,8,10,13-14H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAZOZWXBKUYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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